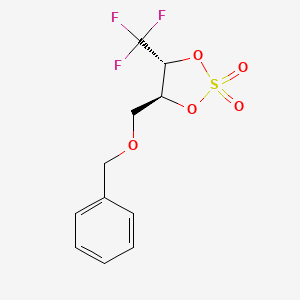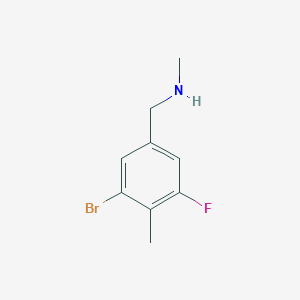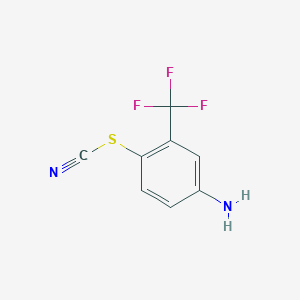![molecular formula C32H20CoN12 B12846759 cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine](/img/structure/B12846759.png)
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine” is also known as cobalt(II) phthalocyanine. It is a coordination complex with a cobalt ion at its center, surrounded by a large, planar, aromatic macrocycle. This compound is part of the phthalocyanine family, which is known for its stability and unique electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt(II) phthalocyanine can be synthesized through various methods. One common method involves the reaction of cobalt salts with phthalonitrile in the presence of a base. The reaction typically occurs at high temperatures (around 200-300°C) and may require a solvent such as quinoline .
Industrial Production Methods
Industrial production of cobalt(II) phthalocyanine often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high yields .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(II) phthalocyanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt(III) phthalocyanine.
Reduction: It can be reduced to form cobalt(I) phthalocyanine.
Substitution: The peripheral hydrogen atoms can be substituted with various functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of cobalt(II) phthalocyanine with altered electronic and physical properties .
Applications De Recherche Scientifique
Cobalt(II) phthalocyanine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which cobalt(II) phthalocyanine exerts its effects is primarily through its ability to transfer electrons. The cobalt ion can undergo redox reactions, cycling between different oxidation states. This property makes it an effective catalyst in various chemical reactions. The macrocyclic structure also allows for strong interactions with other molecules, enhancing its catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Iron(II) phthalocyanine
- Copper(II) phthalocyanine
- Zinc(II) phthalocyanine
Comparison
Cobalt(II) phthalocyanine is unique due to its specific electronic properties and stability. Compared to iron(II) phthalocyanine, it has a higher oxidation potential, making it more suitable for certain catalytic applications. Copper(II) phthalocyanine is often used in pigments and dyes but lacks the same catalytic efficiency as cobalt(II) phthalocyanine. Zinc(II) phthalocyanine is primarily used in photodynamic therapy but does not have the same range of applications as cobalt(II) phthalocyanine .
Propriétés
Formule moléculaire |
C32H20CoN12 |
|---|---|
Poids moléculaire |
631.5 g/mol |
Nom IUPAC |
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |
InChI |
InChI=1S/C32H20N12.Co/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
Clé InChI |
LEZDMLSONPDWAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Co+2] |
Numéros CAS associés |
123385-16-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


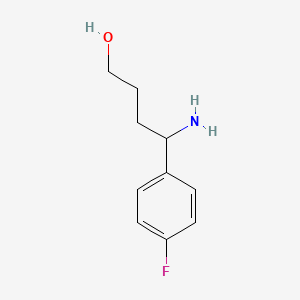
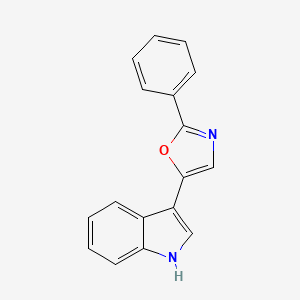
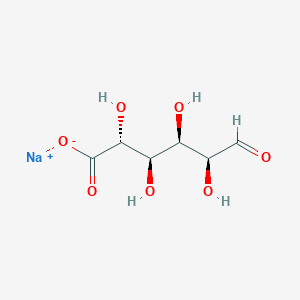
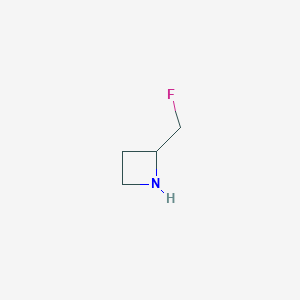
![2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)
![Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate](/img/structure/B12846723.png)
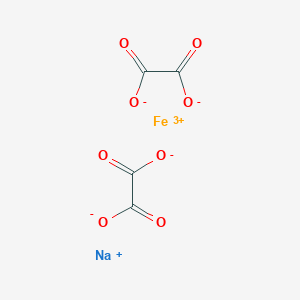

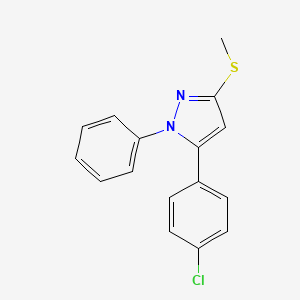
![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)
![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)
